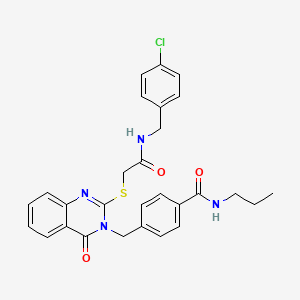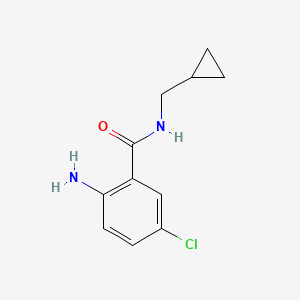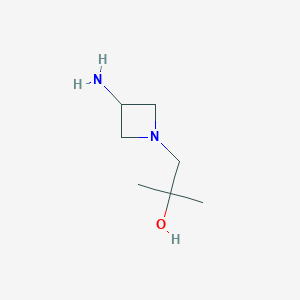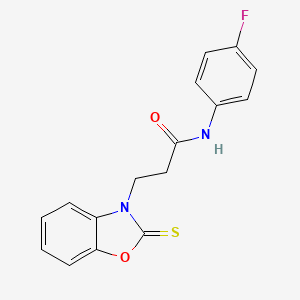![molecular formula C12H19NO3 B2434473 tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 2201551-76-8](/img/structure/B2434473.png)
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its distinctive structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This is achieved through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the acetyl group: The acetyl group is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride as the acetylating agents.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Studied for its unique structural properties that can be utilized in the design of new materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with various molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity towards biological targets. The acetyl and carbamate groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
- tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate
Uniqueness
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNZDNTKFCWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2434390.png)

![3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2434392.png)


![4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2434398.png)


![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434401.png)
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2434410.png)


